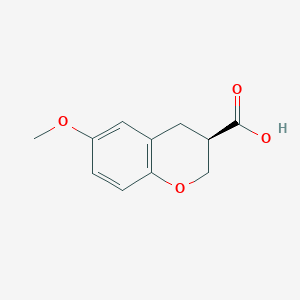(R)-6-Methoxychroman-3-carboxylic acid
CAS No.: 182570-27-0
Cat. No.: VC15972413
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 182570-27-0 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | YFYLMFXPYODSEB-MRVPVSSYSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Stereochemistry
The chroman scaffold consists of a benzodihydrofuran ring system, with the (R)-configuration defined at the 3-position carbon bearing the carboxylic acid group. The methoxy substitution at the 6-position introduces electron-donating effects, influencing both reactivity and intermolecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aromatic ring and the chair-like conformation of the dihydrofuran moiety .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.21 g/mol |
| CAS Registry Number | 182570-26-9 |
| Melting Point | 63–65°C (derivatives) |
| Solubility | Moderate in polar solvents |
The carboxylic acid group confers acidity (), making the compound soluble in alkaline aqueous solutions .
Synthesis and Chiral Resolution
Racemic Synthesis
The racemic mixture of 6-methoxychroman-3-carboxylic acid is typically synthesized via cyclization of 3-substituted salicylaldehydes with acrylonitrile, followed by hydrolysis and hydrogenation . This method yields a 1:1 ratio of (R)- and (S)-enantiomers but lacks stereocontrol.
Enantioselective Synthesis
Chiral resolution of the racemate employs diastereomeric salt formation. For example, treatment with (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol selectively crystallizes the (R)-enantiomer, achieving 95.6% enantiomeric excess (ee) with a 37% yield . Alternative approaches, such as asymmetric hydrogenation, remain limited due to the need for expensive chiral ligands.
Key Reaction Steps
-
Cyclization: Salicylaldehyde derivatives react with acrylonitrile under basic conditions.
-
Hydrolysis: Nitrile groups are converted to carboxylic acids using aqueous NaOH.
-
Hydrogenation: Double bonds in the chromene intermediate are reduced with .
-
Chiral Resolution: Diastereomeric salt formation separates enantiomers .
Biological Activities and Mechanism of Action
ROCK Inhibition and Isoform Selectivity
While the (S)-enantiomer demonstrates potent ROCK2 inhibition () , the (R)-form’s activity remains uncharacterized. Molecular docking studies suggest that the methoxy group’s orientation critically influences binding to the hydrophobic pocket of ROCK2. The (S)-configuration aligns optimally with residue Leu205, whereas the (R)-form may exhibit steric clashes, reducing affinity .
Comparative Analysis with Related Compounds
Enantiomeric Pair: (R) vs. (S)
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| ROCK2 Inhibition | Not reported | |
| Synthetic Yield | 37% | 36% |
| Enantiomeric Excess | 95.6% | 97.1% |
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume